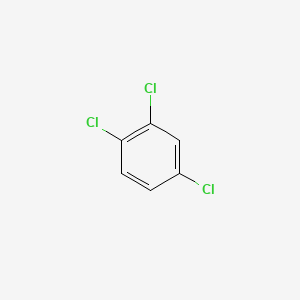

1,2,4-Trichlorobenzene

Description

Propriétés

IUPAC Name |

1,2,4-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKONEOXTCPAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021965 | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4-trichlorobenzene appears as colorless liquid or white solid with a sharp chlorobenzene odor. Melting point 16.95 °C (62.5 °F). (USCG, 1999), Liquid, Colorless liquid or crystalline solid (below 63 degrees F) with an aromatic odor; [NIOSH], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or crystalline solid (below 63 °F) with an aromatic odor. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,4-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

415 °F at 760 mmHg (NTP, 1992), 213.5 °C, 213 °C, 416 °F | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

230 °F (NTP, 1992), 105 °C, 105 °C (222 °F), 105 °C c.c., 222 °F | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide, In water, 49.0 mg/L at 25 °C, Solubility in water, mg/l: 34.6, 0.003% | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.454 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.459 g cu cm at 20 °C/4 °C, Liquid density: 1.44829 kg/L, Critical density: 0.447 kg/L, Relative density (water = 1): 1.5, 1.45 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.26 (Air= 1), Relative vapor density (air = 1): 6.26, 6.26 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 101.1 °F ; 5 mmHg at 153.1 °F (NTP, 1992), 0.46 [mmHg], 0.46 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 40, 1 mmHg | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Orthorhombic crystals, Colorless liquid or crystalline solid (below 63 degrees F). | |

CAS No. |

120-82-1, 63697-18-7 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trojchlorobenzen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IQ959M1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, 1,2,4-trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

63 °F (NTP, 1992), 16.92 °C, 17 °C, 63 °F | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-TRICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/161 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Trichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0627.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1,2,4-Trichlorobenzene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2,4-Trichlorobenzene

Introduction: Understanding this compound

This compound (1,2,4-TCB) is a synthetic, chlorinated aromatic compound with the chemical formula C₆H₃Cl₃.[1][2] It is the most commercially significant of the three trichlorobenzene isomers.[3][4] Encountered as a colorless liquid or a low-melting solid, it possesses a characteristic aromatic, chlorobenzene-like odor.[2][5] Due to its high thermal stability and solvent properties, 1,2,4-TCB has found extensive use in various industrial applications, including as a high-temperature solvent, a dye carrier for textiles, a heat-transfer medium, and an intermediate in the synthesis of herbicides and other chemicals.[1][6][7]

However, its chemical stability also contributes to its persistence in the environment.[8] As a designated hazardous air pollutant and a common finding at hazardous waste sites, a thorough understanding of its chemical and physical properties is critical for researchers, environmental scientists, and drug development professionals for assessing its environmental fate, toxicological impact, and potential for remediation.[4][7] This guide provides a comprehensive overview of the core scientific properties of 1,2,4-TCB, grounded in established data and analytical protocols.

Part 1: Chemical Identity and Molecular Structure

The specific arrangement of chlorine atoms on the benzene ring dictates the chemical behavior of 1,2,4-TCB. Its asymmetric substitution pattern influences its polarity and reactivity compared to its 1,2,3- and 1,3,5-isomers.

Caption: Molecular structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 120-82-1[6] |

| Molecular Formula | C₆H₃Cl₃[1][2] |

| Molecular Weight | 181.45 g/mol [1][6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)Cl[2] |

| InChIKey | PBKONEOXTCPAFI-UHFFFAOYSA-N[2] |

Part 2: Reactivity and Environmental Fate

Chemical Stability and Reactivity

1,2,4-TCB is a stable compound under normal storage conditions.[4][9] It is incompatible with strong oxidizing agents and can react with them vigorously.[10][11] When heated to decomposition, it can yield toxic fumes of hydrogen chloride and phosgene.[4][10] Hydrolysis is not considered a significant environmental fate process under normal conditions, with an estimated half-life of 3.4 years at pH 7 and 25°C.[8]

Environmental Persistence and Degradation

The environmental persistence of 1,2,4-TCB is a key concern. Its degradation is generally slow, particularly in soil and sediment where it adsorbs strongly to organic matter.[3][8]

-

Biodegradation: The rate of aerobic biodegradation of chlorinated benzenes tends to decrease as the degree of chlorination increases.[8] However, complete microbial mineralization of 1,2,4-TCB under aerobic conditions has been observed.[12] The typical aerobic pathway involves an initial dioxygenase and dehydrogenase-catalyzed conversion to a chlorinated catechol, which is then channeled into the tricarboxylic acid (TCA) cycle via ortho cleavage.[12][13] Under anaerobic, methanogenic conditions, 1,2,4-TCB can undergo reductive dechlorination, yielding dichlorobenzene and monochlorobenzene.[8][12]

-

Atmospheric Fate: In the atmosphere, 1,2,4-TCB is degraded by reacting with hydroxyl radicals.[8] The estimated atmospheric half-life for this reaction is approximately 38 days.[8]

-

Bioaccumulation: With a high octanol-water partition coefficient (log Kow), 1,2,4-TCB has a tendency to bioconcentrate in the fatty tissues of organisms.[12][14] It has been found to bioaccumulate in fish.[12]

Caption: Simplified aerobic and anaerobic degradation pathways for 1,2,4-TCB.

Part 3: Core Physical Properties

1,2,4-TCB is a colorless liquid or crystalline solid with a melting point near room temperature.[5][15] It is denser than water and has low solubility in water but is miscible with most common organic solvents like ether and benzene.[3][10][16]

Table 2: Key Physical and Thermochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Colorless liquid or crystalline solid | [2][5][15] |

| Odor | Aromatic, similar to o-dichlorobenzene | [5][10] |

| Odor Threshold | 1.4 - 3 ppm | [4][10][17] |

| Melting Point | 16.9 - 17 °C (62.4 - 63 °F) | [1][6] |

| Boiling Point | 213.5 - 214 °C (416.3 °F) | [2][4][6] |

| Density | 1.454 - 1.46 g/mL at 20-25 °C | [4][6][18] |

| Vapor Pressure | 0.29 - 1 mmHg at 20-25 °C | [5][15][17] |

| Vapor Density | >6 (vs air) | [4][19] |

| Solubility in Water | ~0.003% (30-35 mg/L) at 20-25 °C | [6][14][15] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.02 - 4.16 | [2][20] |

| Henry's Law Constant | 1.42 x 10⁻³ atm·m³/mol at 25 °C | [2] |

| Flash Point | 105 - 110 °C (222 - 230 °F) | [5][6][18] |

| Autoignition Temperature | ~571 °C (1060 °F) | [19] |

| Explosive Limits | 2.5% - 6.6% (at 150°C) | [5][6] |

| Refractive Index (n20/D) | 1.571 |[4][18] |

Part 4: Analytical Methodologies

Accurate quantification of 1,2,4-TCB in environmental matrices is essential for exposure and risk assessment. The standard approach involves solvent extraction followed by gas chromatography (GC).[21]

Protocol: Determination of 1,2,4-TCB in Water by GC-ECD

This protocol describes a validated method for determining 1,2,4-TCB in water samples using solid-phase extraction (SPE) for sample concentration, followed by analysis with a gas chromatograph equipped with an electron-capture detector (ECD), which is highly sensitive to halogenated compounds.

1. Materials and Reagents:

-

Solid-Phase Extraction (SPE) Cartridges: Cyanopropyl-bonded porous silica (200 mg).

-

Solvents: Pentane or Carbon Disulfide (pesticide grade or equivalent).

-

Reagents: Anhydrous sodium sulfate, Sodium chloride.

-

Standards: Certified 1,2,4-TCB standard solution.

-

Apparatus: GC with ECD, SPE vacuum manifold, conical vials, nitrogen evaporator.

2. Sample Preparation and Extraction:

-

Step 1: Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Step 2: Salting (Optional but Recommended): To improve extraction efficiency by the "salting-out" effect, add sodium chloride to the sample to a concentration of ~12 g/L.[22]

-

Step 3: Cartridge Conditioning: Condition the cyanopropyl SPE cartridge by passing 5 mL of pentane followed by 5 mL of methanol and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Step 4: Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Step 5: Cartridge Drying: After loading, draw air through the cartridge for 10-15 minutes using the vacuum manifold to remove residual water.

3. Elution and Concentration:

-

Step 6: Elution: Elute the trapped 1,2,4-TCB from the cartridge by passing 500 µL of pentane (or carbon disulfide) through it.[22] Collect the eluate in a conical glass vial.

-

Step 7: Drying: Add a small amount of anhydrous sodium sulfate to the eluate to remove any remaining traces of water.

-

Step 8: Concentration: Concentrate the eluate to a final volume of 15-25 µL under a gentle stream of nitrogen.[22]

4. GC-ECD Analysis:

-

Step 9: Injection: Inject 1-2 µL of the concentrated extract into the GC-ECD system.

-

Step 10: Chromatographic Conditions (Typical):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures: Injector at 250°C, Detector at 300°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

-

-

Step 11: Quantification: Identify and quantify the 1,2,4-TCB peak based on the retention time and response of a multi-level calibration curve prepared from certified standards.

Caption: Workflow for the analysis of 1,2,4-TCB in water samples.

Part 5: Toxicology and Safe Handling

Human Health Effects

There is limited information on the health effects of 1,2,4-TCB in humans, with some reports of eye and throat irritation from vapor exposure.[23] Animal studies provide the primary basis for toxicological assessment.

-

Target Organs: The primary target organs identified in animal studies are the liver, kidneys, and adrenal glands.[17][24][25] Chronic oral exposure in rats has led to increased adrenal weights and liver effects.[17]

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group D substance, meaning it is not classifiable as to human carcinogenicity, based on available data.[2][17]

-

Exposure Routes: Occupational exposure can occur via inhalation and dermal contact.[2][17] For the general population, exposure may occur through the ingestion of contaminated food or water and inhalation of contaminated air.[8][14]

Occupational Safety and Handling

Given its toxicity, handling 1,2,4-TCB requires strict adherence to safety protocols.[1]

-

Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) ceiling of 5 ppm (40 mg/m³), which should not be exceeded at any time during the working day.[15][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection if ventilation is inadequate.[26]

-

Handling and Storage: Handle in a well-ventilated area.[26] Store in a tightly closed container in an area designated for toxic substances, away from strong oxidizing agents and foodstuffs.[27][28]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[27] For eye contact, flush immediately with water for at least 15 minutes.[26] If inhaled, move the person to fresh air.[27] Seek immediate medical attention in all cases of significant exposure.[26]

Conclusion

This compound is a chemically stable organochlorine compound with a well-defined set of physical properties that have made it a useful industrial solvent and chemical intermediate. Its stability, however, also results in environmental persistence, with slow degradation and a potential for bioaccumulation. Understanding its reactivity, environmental fate, and toxicological profile is paramount for managing its industrial use, assessing environmental contamination, and ensuring the safety of researchers and chemical professionals. The analytical methods outlined provide a robust framework for its quantification, which is a critical component of both environmental monitoring and regulatory compliance.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. This compound CAS#: 120-82-1 [m.chemicalbook.com]

- 5. This compound | Occupational Safety and Health Administration [osha.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Trichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. parchem.com [parchem.com]

- 10. This compound | 120-82-1 [chemicalbook.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. nj.gov [nj.gov]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 16. This compound, 99% | Fisher Scientific [fishersci.ca]

- 17. epa.gov [epa.gov]

- 18. 1 [macro.lsu.edu]

- 19. 1,2,4-三氯苯 suitable for HPLC, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 20. This compound [stenutz.eu]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. tapwaterdata.com [tapwaterdata.com]

- 25. health.state.mn.us [health.state.mn.us]

- 26. synquestlabs.com [synquestlabs.com]

- 27. lobachemie.com [lobachemie.com]

- 28. makingchembooks.com [makingchembooks.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 1,2,4-Trichlorobenzene (CAS No. 120-82-1)

Introduction: this compound (1,2,4-TCB), with the CAS registration number 120-82-1, is a synthetic, chlorinated aromatic compound. It is one of three isomers of trichlorobenzene and is notable for its utility as a high-temperature solvent and a key intermediate in chemical synthesis.[1][2][3] This colorless liquid or crystalline solid possesses a characteristic aromatic odor and its unique physicochemical properties make it suitable for a range of specialized industrial applications, from dye manufacturing to its use as a heat-transfer fluid.[1][4][5] However, its environmental persistence and toxicological profile necessitate a thorough understanding for safe and effective handling. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, applications, toxicology, environmental fate, and analytical methodologies.

Part 1: Physicochemical Characteristics

A foundational understanding of 1,2,4-TCB begins with its core physical and chemical properties. These characteristics govern its behavior in both industrial processes and environmental systems. The compound is a colorless liquid or solid, depending on the ambient temperature, with a melting point of approximately 17°C.[2][6] Its high boiling point and low water solubility are key factors in its application as a solvent for nonpolar substances like oils, waxes, and resins.[3][6]

Chemical Structure

References

- 1. This compound | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for?_Chemicalbook [chemicalbook.com]

- 4. This compound | 120-82-1 [chemicalbook.com]

- 5. This compound | Occupational Safety and Health Administration [osha.gov]

- 6. nbinno.com [nbinno.com]

Synthesis of 1,2,4-Trichlorobenzene for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis of 1,2,4-Trichlorobenzene

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound (TCB). It is intended for researchers, scientists, and drug development professionals with a strong background in organic chemistry and laboratory safety. The document delves into the primary synthetic routes, the underlying chemical principles, and the critical safety protocols required for handling the hazardous materials involved. The focus is on providing a deep understanding of the reaction mechanisms and experimental considerations rather than a simple procedural recipe. All information is grounded in authoritative sources to ensure scientific integrity and promote safe laboratory practices.

Introduction to this compound

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₃Cl₃. It exists as a colorless liquid or a white crystalline solid with a characteristic aromatic odor.[1][2] Due to its physical and chemical properties, 1,2,4-TCB has found applications as a high-temperature solvent, a dye carrier, a degreasing agent, and an intermediate in the synthesis of various agrochemicals, such as herbicides and pesticides.[2][3][4]

From a chemical standpoint, 1,2,4-TCB is one of three isomers of trichlorobenzene, the others being 1,2,3-TCB and 1,3,5-TCB.[5] Its synthesis and reactions are governed by the principles of electrophilic aromatic substitution and the directing effects of the chlorine substituents on the benzene ring. Understanding these principles is paramount for controlling the regioselectivity of the synthesis and minimizing the formation of unwanted isomers and byproducts.

Given its toxicity and environmental persistence, the synthesis and handling of this compound require stringent safety measures.[6][7] This guide places a strong emphasis on these aspects to ensure the well-being of laboratory personnel and the protection of the environment.

Synthetic Routes and Mechanistic Considerations

The laboratory synthesis of this compound can be approached via two primary routes: the direct chlorination of benzene or its chlorinated derivatives, and the Sandmeyer reaction starting from a suitable dichloroaniline. The choice of route depends on the available starting materials, the desired purity of the final product, and the scale of the synthesis.

Electrophilic Aromatic Substitution: Chlorination of Benzene and Dichlorobenzenes

The direct chlorination of benzene is a classic example of electrophilic aromatic substitution.[8][9] The reaction proceeds by introducing chlorine atoms onto the benzene ring in a stepwise manner. To achieve trichlorination, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed to polarize the Cl-Cl bond and generate a potent electrophile.[8]

The initial chlorination of benzene yields chlorobenzene. The chlorine substituent is an ortho-, para-director, meaning it directs subsequent electrophilic attack to the positions ortho and para to itself. This leads to the formation of a mixture of dichlorobenzene isomers, primarily 1,2-dichlorobenzene and 1,4-dichlorobenzene. Further chlorination of these dichlorobenzenes leads to the formation of trichlorobenzenes. The synthesis of this compound is favored from the chlorination of 1,4-dichlorobenzene.[6]

A significant challenge in this approach is controlling the extent of chlorination and the isomeric distribution of the products. Over-chlorination can lead to the formation of tetrachlorobenzenes and higher chlorinated congeners, while the reaction conditions influence the ratio of the trichlorobenzene isomers.[10]

The Sandmeyer Reaction: A Regiospecific Approach

The Sandmeyer reaction offers a more regiospecific route to this compound, starting from 3,4-dichloroaniline.[11][12][13] This multi-step process involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[11]

The key steps in the Sandmeyer reaction are:

-

Diazotization: 3,4-dichloroaniline is treated with a source of nitrous acid (HNO₂), usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).[14] This converts the amino group into a diazonium group (-N₂⁺).

-

Substitution: The resulting diazonium salt is then treated with copper(I) chloride (CuCl). The copper(I) catalyst facilitates the displacement of the diazonium group by a chloride ion, releasing nitrogen gas and forming the desired this compound.[13]

The Sandmeyer reaction is advantageous for its high regioselectivity, as the positions of the chlorine atoms are predetermined by the starting aniline. This avoids the formation of complex isomeric mixtures that can be difficult to separate.

Workflow Overview: Synthesis of this compound

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Laboratory-Scale Synthesis via the Sandmeyer Reaction

This section provides a detailed protocol for the synthesis of this compound from 3,4-dichloroaniline via the Sandmeyer reaction. This method is often preferred in a laboratory setting due to its higher selectivity and more predictable outcome compared to direct chlorination.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 95-76-1 | Toxic, Irritant, Environmental Hazard |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic, Environmental Hazard |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic |

| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | Harmful, Irritant, Environmental Hazard |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable, Harmful |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal Hazard |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Minimal Hazard |

Experimental Protocol

Step 1: Diazotization of 3,4-Dichloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of concentrated hydrochloric acid and water.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add 3,4-dichloroaniline to the cold acid solution with vigorous stirring. The aniline salt may precipitate, forming a fine slurry.

-

Prepare a solution of sodium nitrite in water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline salt slurry, ensuring the temperature does not rise above 5 °C. The addition should be slow enough to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the crude this compound with diethyl ether.

-

Combine the organic extracts and wash them sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Diagram of the Sandmeyer Reaction Protocol

Caption: Key steps in the laboratory synthesis of this compound via the Sandmeyer reaction.

Safety, Handling, and Waste Disposal

The synthesis of this compound involves the use of several hazardous chemicals and requires strict adherence to safety protocols.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[15]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. In case of potential splashing, additional protective clothing should be worn.[16]

-

Respiratory Protection: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

4.2. Handling and Storage

-

This compound and its precursors should be handled with care, avoiding contact with skin, eyes, and clothing.[17]

-

Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[18]

-

An eyewash station and a safety shower must be readily accessible in the laboratory.[16]

4.3. Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[16][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[16][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[16]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[19]

4.4. Waste Disposal

All chemical waste generated during the synthesis, including residual reagents, solvents, and the final product, must be disposed of as hazardous waste according to institutional and local regulations.[18] Avoid release into the environment.[15]

Conclusion

The synthesis of this compound in a laboratory setting can be effectively achieved through established methods such as the chlorination of benzene derivatives or the Sandmeyer reaction. The latter offers a more controlled and regiospecific approach, which is often preferable for research purposes. This guide has provided a detailed overview of the chemical principles, a step-by-step protocol for the Sandmeyer reaction, and a comprehensive discussion of the necessary safety precautions. It is imperative that any researcher undertaking this synthesis does so with a thorough understanding of the associated hazards and a commitment to safe laboratory practices.

References

- 1. This compound | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 120-82-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. Chlorination Of Benzene | Reaction, Uses, Facts & Summary [chemdictionary.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. WO1997045389A1 - Method of making this compound - Google Patents [patents.google.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. byjus.com [byjus.com]

- 14. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility of 1,2,4-Trichlorobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1,2,4-trichlorobenzene (1,2,4-TCB) in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document delves into the theoretical underpinnings of solubility, presents available quantitative data, and offers detailed experimental protocols for solubility determination.

Introduction: Understanding the Importance of this compound Solubility

This compound is a chlorinated aromatic hydrocarbon with significant industrial applications, including its use as a high-temperature solvent, a dye carrier, and an intermediate in the synthesis of herbicides and other chemical products.[1][2] Its physical state at room temperature can be either a colorless liquid or a white crystalline solid, with a melting point of approximately 17°C.[1][3] The solubility of 1,2,4-TCB in organic solvents is a critical parameter for its application in chemical synthesis, purification processes such as crystallization, and formulation development. An in-depth understanding of its solubility behavior allows for the optimization of reaction conditions, improvement of product yield and purity, and the development of effective and safe handling protocols.

This guide will explore the factors governing the solubility of 1,2,4-TCB, provide a compilation of available solubility data, and detail the methodologies for its experimental determination.

Theoretical Framework: Principles Governing Solubility

The dissolution of a solid solute, such as this compound below its melting point, into a liquid solvent is a complex process governed by the principles of thermodynamics. The overarching principle is that a solute will dissolve in a solvent if the overall Gibbs free energy of the system decreases upon mixing. This is often qualitatively summarized by the adage "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.

2.1. Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of 1,2,4-TCB is essential to predict and explain its solubility in various organic solvents.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃ | [3] |

| Molecular Weight | 181.45 g/mol | [3] |

| Melting Point | 16.95 °C (62.5 °F) | [3] |

| Boiling Point | 213.5 °C (416.3 °F) | [2] |

| Density | ~1.454 g/mL at 25 °C | |

| Water Solubility | Very low (~30-49 mg/L at 25°C) | [1][4] |

| LogP (Octanol-Water Partition Coefficient) | ~4.02 | [4] |

The 1,2,4-TCB molecule is relatively nonpolar, though the asymmetrical arrangement of the chlorine atoms induces a small dipole moment. Its high LogP value indicates a strong preference for nonpolar environments over aqueous ones.

2.2. Solvent-Solute Interactions

The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The primary intermolecular forces at play for 1,2,4-TCB are London dispersion forces and dipole-dipole interactions.

-

Dispersion Forces: As a relatively large molecule with a significant number of electrons, 1,2,4-TCB exhibits substantial dispersion forces. These forces will be strongest with solvents that are also large and polarizable.

-

Dipole-Dipole Interactions: The small dipole moment of 1,2,4-TCB allows for dipole-dipole interactions with polar solvents.

Therefore, 1,2,4-TCB is expected to be more soluble in nonpolar or moderately polar organic solvents with which it can establish strong van der Waals forces. It is generally miscible with many common organic solvents such as ethers, benzene, and petroleum ether.[5]

Quantitative Solubility Data

While qualitatively described as miscible with many organic solvents, detailed quantitative, temperature-dependent solubility data for this compound is not extensively available in readily accessible literature. However, some specific data points have been reported.

Table of this compound Solubility in Select Organic Solvents at 25°C

| Solvent | Chemical Class | Solubility (g/L) |

| Methanol | Alcohol | 9.91 |

| Ethanol | Alcohol | 15.96 |

| Isopropanol | Alcohol | 14.97 |

Note: The data for alcohols was found in a single source and should be considered as a starting point. Further experimental verification is recommended.

It is generally observed that the solubility of solid organic compounds in organic solvents increases with temperature. This relationship can often be described by thermodynamic models such as the van't Hoff or the modified Apelblat equations.[6]

Experimental Determination of Solubility

The accurate determination of solubility is crucial for process design and development. Several well-established methods can be employed. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

4.1. Isothermal Saturation Method

The isothermal saturation method, often considered the "gold standard," involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.[7][8][9] The concentration of the dissolved solute is then determined analytically.

Diagram of the Isothermal Saturation Method Workflow

Caption: Workflow for the isothermal saturation method.

Step-by-Step Protocol for the Isothermal Saturation Method:

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, precisely controlled temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies are recommended to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the clear supernatant. It is critical to avoid transferring any solid particles. This is typically achieved by filtration through a syringe filter compatible with the solvent.

-

Analysis: Accurately determine the concentration of this compound in the sampled solution. Several analytical techniques can be employed:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining 1,2,4-TCB is measured.[10][11][12][13] This method is simple but requires that 1,2,4-TCB is the only non-volatile component.

-

Gas Chromatography (GC): A small, known volume of the saturated solution is injected into a gas chromatograph.[14] The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of 1,2,4-TCB in the same solvent.

-